1-Acetyl-4-nitrosopiperazine
CAS No.: 73742-56-0
Cat. No.: VC21306371
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73742-56-0 |
---|---|
Molecular Formula | C6H11N3O2 |
Molecular Weight | 157.17 g/mol |
IUPAC Name | 1-(4-nitrosopiperazin-1-yl)ethanone |
Standard InChI | InChI=1S/C6H11N3O2/c1-6(10)8-2-4-9(7-11)5-3-8/h2-5H2,1H3 |
Standard InChI Key | CUABIQWKHMEWSM-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCN(CC1)N=O |
Canonical SMILES | CC(=O)N1CCN(CC1)N=O |
Introduction
Basic Information and Structural Properties
1-Acetyl-4-nitrosopiperazine is identified by its unique chemical structure and distinctive properties. The compound represents an important member of the nitrosamine family with specific structural features that contribute to its chemical behavior.
Chemical Identifiers and Physical Properties
1-Acetyl-4-nitrosopiperazine is cataloged with multiple identifiers across chemical databases and reference systems. The compound's basic properties are outlined in Table 1.
Table 1: Chemical Identifiers and Physical Properties
Property | Value |
---|---|
CAS Registry Number | 73742-56-0 |
Chemical Name | 1-Acetyl-4-nitrosopiperazine |
Molecular Formula | C₆H₁₁N₃O₂ |
Molecular Weight | 157.17 g/mol |
MDL Number | MFCD00661407 |
DSSTox Substance ID | DTXSID00400460 |
Wikidata ID | Q82203454 |
The compound consists of a six-membered piperazine ring with a nitroso group (N=O) attached to one nitrogen atom and an acetyl group (CH₃CO-) attached to the other nitrogen atom .
Synonyms and Alternative Nomenclature
The compound is recognized by several synonyms in chemical literature and databases:
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1-(4-nitrosopiperazin-1-yl)ethanone
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1-(4-nitrosopiperazin-1-yl)ethan-1-one
These alternative names reflect different systematic naming conventions while referring to the same chemical entity.
Synthesis Methods
The production of 1-Acetyl-4-nitrosopiperazine can be achieved through multiple synthetic pathways, with two principal methods documented in scientific literature.
Acetylation of 1-nitrosopiperazine
Chemical Reactivity and Reactions
The chemical behavior of 1-Acetyl-4-nitrosopiperazine is largely governed by its functional groups, particularly the reactive nitroso and acetyl moieties attached to the piperazine scaffold.
Nitroso Group Reactivity
The nitroso group (N=O) represents a key reactive center in the molecule, capable of participating in various chemical transformations:
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Reduction reactions - The nitroso functionality can undergo reduction to form amino derivatives
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Oxidation processes - Under appropriate conditions, oxidation can convert the nitroso group to nitro compounds
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Nucleophilic substitution - The electronegative character of the nitroso oxygen attracts nucleophilic reagents
These reaction pathways contribute to the compound's versatility as a chemical intermediate in organic synthesis applications.
Acetyl Group Reactions
The acetyl group attached to the piperazine nitrogen participates in typical amide chemistry:
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Hydrolysis reactions - Under acidic or basic conditions, the acetyl group can be cleaved
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Transacylation - The acetyl group can be transferred to other nucleophiles under appropriate conditions
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Reduction - The carbonyl function can be reduced to form alcohol derivatives
Biological Activity and Toxicological Profile
As a member of the nitrosamine chemical class, 1-Acetyl-4-nitrosopiperazine exhibits biological properties that warrant careful examination from toxicological and pharmacological perspectives.
Metabolic Transformations
The metabolic fate of 1-Acetyl-4-nitrosopiperazine likely involves several enzymatic pathways:
Table 2: Potential Metabolic Pathways
Metabolic Process | Enzymes Involved | Potential Metabolites |
---|---|---|
Oxidative denitrosation | Cytochrome P450 | 1-Acetylpiperazine |
Acetyl group hydrolysis | Carboxylesterases | 4-Nitrosopiperazine |
Hydroxylation | CYP2E1, CYP3A4 | Hydroxylated derivatives |
Research Applications
Scientific interest in 1-Acetyl-4-nitrosopiperazine spans multiple research domains, with applications in both chemical and biological sciences.
Synthetic Chemistry Applications
In organic synthesis, 1-Acetyl-4-nitrosopiperazine serves as a valuable building block for constructing more complex molecular architectures. Its dual functionalization with nitroso and acetyl groups provides multiple reactive sites for further chemical elaboration.
The compound's utility in synthetic chemistry includes:
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Preparation of functionalized piperazine derivatives
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Development of novel heterocyclic scaffolds
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Study of selective functional group transformations
Toxicological Research
Given its structural relationship to other biologically active nitrosamines, 1-Acetyl-4-nitrosopiperazine represents an important research tool in toxicological investigations:
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Mechanistic studies of nitrosamine toxicity
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Structure-activity relationship analyses in genotoxicity research
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Development of analytical methods for nitrosamine detection and quantification
Analytical Characterization
The structural confirmation and purity assessment of 1-Acetyl-4-nitrosopiperazine can be accomplished through various analytical techniques.
Spectroscopic Identification
Multiple spectroscopic methods provide complementary data for structural verification:
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Nuclear Magnetic Resonance (NMR) spectroscopy - Both ¹H and ¹³C NMR provide characteristic signals for the acetyl group and piperazine ring protons and carbons
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Infrared (IR) spectroscopy - Distinctive absorption bands corresponding to C=O stretching (approximately 1650-1700 cm⁻¹) and N=O stretching (approximately 1400-1500 cm⁻¹)
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Mass spectrometry - Molecular ion peak corresponding to the molecular weight of 157 and fragmentation patterns characteristic of acetylated piperazine structures
Chromatographic Analysis
Chromatographic techniques enable purity assessment and quantitative analysis:
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High-Performance Liquid Chromatography (HPLC) - Using C18 reversed-phase columns with UV detection
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Gas Chromatography (GC) - With appropriate derivatization for enhanced volatility
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Thin-Layer Chromatography (TLC) - For reaction monitoring and preliminary purity assessment
Comparative Analysis with Related Compounds
Understanding 1-Acetyl-4-nitrosopiperazine in relation to structurally similar compounds provides valuable context for its chemical behavior and biological properties.
Table 3: Comparison with Related Nitrosopiperazine Derivatives
Compound | Structural Difference | Key Property Distinction |
---|---|---|
1-Nitrosopiperazine | Lacks acetyl group | Different solubility profile; precursor in synthesis |
N-Nitrosopiperazine | Different nitroso position | Altered reactivity pattern |
1-Methyl-4-nitrosopiperazine | Methyl instead of acetyl group | Modified steric and electronic effects |
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